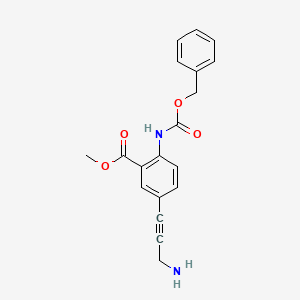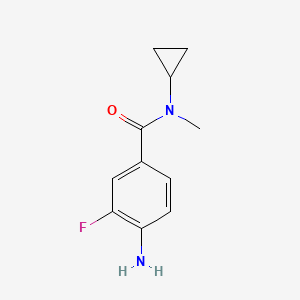
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and a trifluoromethoxy group. This compound is known for its exceptional chemical stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane typically involves multiple steps, including fluorination reactions. One common method involves the reaction of a heptane derivative with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. Industrial production methods may utilize continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although highly stable, it can undergo oxidation and reduction under specific conditions, leading to the formation of different fluorinated products.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and specialized fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, including drug development and biomolecular research.
Medicine: It is explored for its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as low surface energy and high thermal stability.
Mécanisme D'action
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s electronegativity, leading to strong interactions with other molecules. This can influence various molecular targets and pathways, including enzyme inhibition and receptor binding, depending on the specific application.
Comparaison Avec Des Composés Similaires
Compared to other fluorinated compounds, 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(trifluoromethoxy)heptane is unique due to its trifluoromethoxy group and high degree of fluorination. Similar compounds include:
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Lacks the trifluoromethoxy group but has a similar fluorinated backbone.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Contains a similar fluorinated chain but with an acrylate functional group.
Perfluorohexanesulfonyl fluoride: Another highly fluorinated compound with different functional groups and applications.
Propriétés
Numéro CAS |
1737-33-3 |
|---|---|
Formule moléculaire |
C8H3F15O |
Poids moléculaire |
400.08 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(trifluoromethoxy)heptane |
InChI |
InChI=1S/C8H3F15O/c9-2(10)4(13,14)6(17,18)7(19,20)5(15,16)3(11,12)1-24-8(21,22)23/h2H,1H2 |
Clé InChI |
CHGCVCJWHFBIQY-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
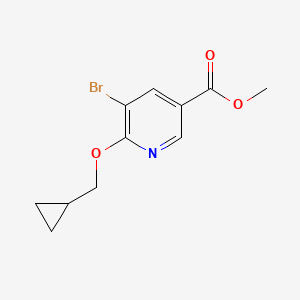


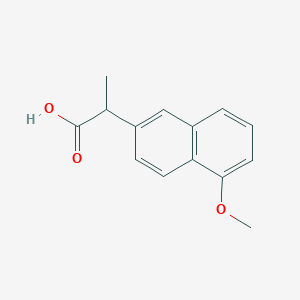

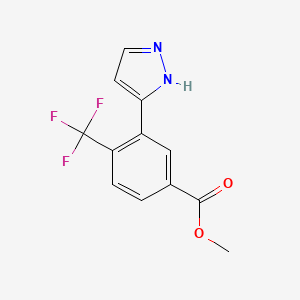


![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12081661.png)
